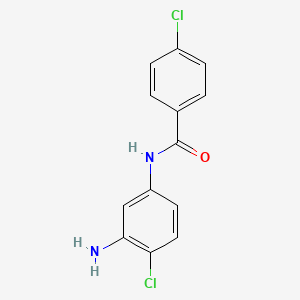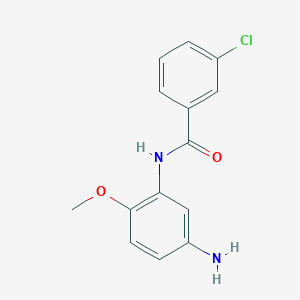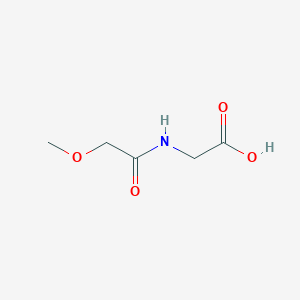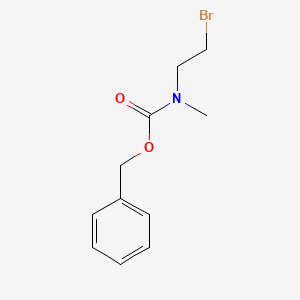
benzyl N-(2-bromoethyl)-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-(2-bromoethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromoethyl group, and a methylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(2-bromoethyl)-N-methylcarbamate typically involves the reaction of benzylamine with 2-bromoethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Benzylamine} + \text{2-bromoethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromoethyl group. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbamate derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives. Reducing agents like lithium aluminum hydride are commonly employed.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted carbamates.
Oxidation: Formation of oxidized carbamate derivatives.
Reduction: Formation of amine derivatives.
科学研究应用
Benzyl N-(2-bromoethyl)-N-methylcarbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a precursor for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of benzyl N-(2-bromoethyl)-N-methylcarbamate involves its interaction with biological molecules, such as enzymes and proteins. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, making the compound useful in biochemical research.
相似化合物的比较
Benzyl N-(2-chloroethyl)-N-methylcarbamate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Benzyl N-(2-iodoethyl)-N-methylcarbamate: Contains an iodoethyl group, which can exhibit different reactivity compared to the bromoethyl group.
Benzyl N-(2-fluoroethyl)-N-methylcarbamate: Features a fluoroethyl group, leading to different chemical properties.
Uniqueness: Benzyl N-(2-bromoethyl)-N-methylcarbamate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for various chemical transformations. The bromoethyl group is more reactive in nucleophilic substitution reactions compared to chloroethyl and fluoroethyl groups, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
benzyl N-(2-bromoethyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJMQZGJYVILI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCBr)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

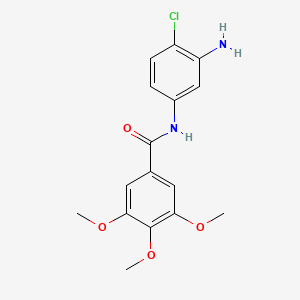
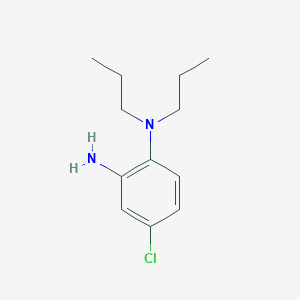

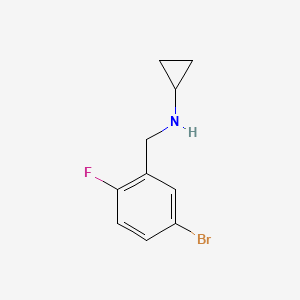
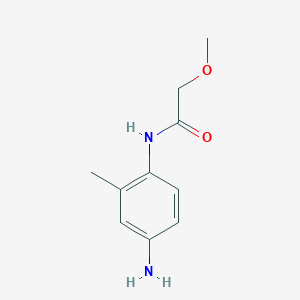

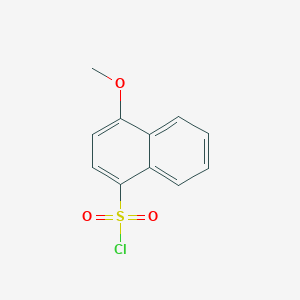
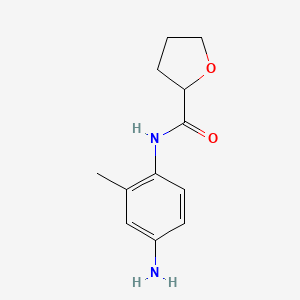
![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)
